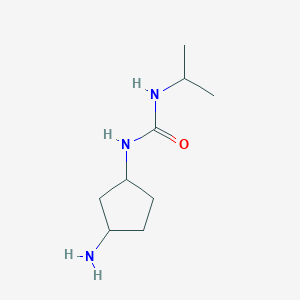

1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes an aminocyclopentyl group and a propan-2-yl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea typically involves the reaction of 3-aminocyclopentylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted urea compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea has found applications in several areas of scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea can be compared with other similar compounds, such as:

1-(3-Aminocyclopentyl)-3-(methyl)urea: This compound differs by having a methyl group instead of a propan-2-yl group, which may affect its reactivity and biological activity.

1-(3-Aminocyclopentyl)-3-(ethyl)urea:

Biological Activity

1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and thrombotic disorders. Its unique structural features, including a cyclopentane ring and an isopropyl group attached to a urea moiety, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and preliminary research findings.

- Molecular Formula : C₉H₁₉N₃O

- Molecular Weight : 185.27 g/mol

- Structure : The compound features a cyclopentane ring and an isopropyl group, which are critical for its biological interactions.

Research indicates that this compound may interact with specific molecular targets involved in cancer proliferation and thrombotic processes. The proposed mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes associated with disease progression, potentially modulating their activity through receptor binding.

- Induction of Apoptosis : In vitro studies have demonstrated that the compound may induce apoptosis in cancer cell lines by affecting cell cycle progression and promoting cell death pathways.

In Vitro Studies

Several studies have explored the anticancer properties of this compound. Notable findings include:

- Cell Line Testing : The compound has shown effectiveness against various cancer cell lines, including MDA-MB-231 and Hs 578T. The concentration required for a significant apoptotic response was determined using fluorescence assays to measure caspase activation.

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 0.80 | Significant |

| Hs 578T | 1.06 | Moderate |

| MT-3 | 0.53 | High |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that could enhance its biological activity. Comparisons with similar compounds provide insights into its unique pharmacological profile:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-(4-Aminobutyl)-3-isobutylurea | Butyl chain instead of cyclopentane | Different chain length affects activity |

| 1-(2-Aminocyclohexyl)-3-methylurea | Cyclohexane ring | Potentially different binding affinities |

| 1-(3-Aminomethyl)-3-isobutylurea | Aminomethyl group | Variation in steric hindrance |

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:

- Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced proliferation rates in treated cancer cell lines compared to controls.

- Thrombotic Disorders : Research indicates that the compound may also play a role in modulating thrombotic pathways, although further studies are needed to confirm these effects.

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

1-(3-aminocyclopentyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C9H19N3O/c1-6(2)11-9(13)12-8-4-3-7(10)5-8/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) |

InChI Key |

SKHXUQUMCSQNKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.